

2,4-Diaminopyrimidine-5-carboxylic acid CAS 18588-61-9

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Compound of Interest

Compound Name: 2,4-Diaminopyrimidine-5-carboxylic acid

Cat. No.: B093108

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An In-Depth Technical Guide to **2,4-Diaminopyrimidine-5-carboxylic acid** (CAS 18588-61-9): A Privileged Scaffold in Drug Discovery

Executive Summary

The 2,4-diaminopyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to serve as a foundation for potent and selective kinase inhibitors.^[1] This guide provides an in-depth technical overview of a key derivative, **2,4-Diaminopyrimidine-5-carboxylic acid** (CAS 18588-61-9). We will explore its fundamental physicochemical properties, outline a robust synthesis strategy, and delve into its core mechanism of action as an ATP-competitive inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the application of this versatile molecule in targeting various kinase families and other critical biological targets.

Introduction: The Significance of the 2,4-Diaminopyrimidine Core

In the quest for targeted therapeutics, certain molecular frameworks consistently appear in successful drug candidates due to their favorable binding properties and synthetic accessibility. The 2,4-diaminopyrimidine scaffold is a premier example of such a framework. Its primary power lies in its structural mimicry of the adenine base of ATP, allowing it to function as a

"hinge-binding" motif. This interaction involves the formation of critical hydrogen bonds with the backbone of a protein kinase's hinge region, effectively blocking the enzyme's natural substrate, ATP, from binding and preventing the subsequent phosphorylation event.[\[1\]](#)

2,4-Diaminopyrimidine-5-carboxylic acid builds upon this potent core. The introduction of a carboxylic acid group at the 5-position provides a crucial handle for modulating solubility, potency, and selectivity. This functional group can form additional hydrogen bonds or electrostatic interactions with residues in the active site, or even act as a metal-binding group in metalloenzymes, thereby refining the molecule's pharmacological profile.[\[2\]](#)[\[3\]](#)

Caption: Structure of **2,4-Diaminopyrimidine-5-carboxylic acid**.[\[4\]](#)

Physicochemical Properties and Characterization

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of **2,4-Diaminopyrimidine-5-carboxylic acid** are summarized below.

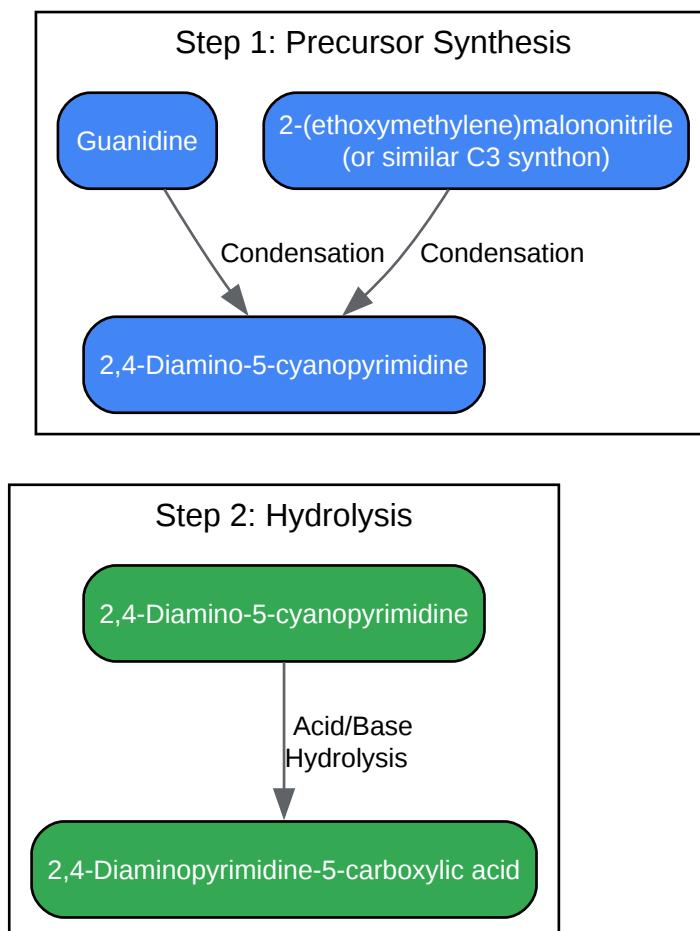
Property	Value	Source
CAS Number	18588-61-9	[5]
Molecular Formula	C ₅ H ₆ N ₄ O ₂	[4] [6]
Molecular Weight	154.13 g/mol	[7]
Appearance	Solid (form varies)	
Storage Conditions	Keep in dark place, sealed in dry, 2-8°C	[7]
SMILES	C1=CC(C(=NC(=N1)N)N)C(=O)O	[7]
InChI Key	GGZRCTWHSWYCFR-UHFFFAOYSA-N	[4]

Expert Insight on Characterization: Standard analytical techniques are used to confirm the identity and purity of the compound.

- ^1H NMR: Expect signals corresponding to the amine protons (which may be broad and exchangeable with D_2O), and a singlet for the proton at the C6 position of the pyrimidine ring.
- ^{13}C NMR: Signals should correspond to the five distinct carbon atoms, including the characteristic downfield signal for the carboxylic acid carbon and the carbons of the heterocyclic ring.
- Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated exact mass, confirming the molecular formula.
- Infrared (IR) Spectroscopy: Look for characteristic stretches for N-H (amines), C=O (carboxylic acid), and C=N/C=C bonds within the pyrimidine ring.

Synthesis and Purification Strategy

While numerous methods exist for synthesizing substituted 2,4-diaminopyrimidines[8][9], a direct and reliable laboratory-scale synthesis for the 5-carboxylic acid derivative often involves a two-step approach starting from a more accessible precursor. The most logical and field-proven pathway is the hydrolysis of the corresponding nitrile, 2,4-diamino-5-cyanopyrimidine. This strategy is advantageous as the nitrile can be synthesized via established pyrimidine ring-forming condensation reactions.



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Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol: Synthesis via Nitrile Hydrolysis

Causality Behind Choices: This protocol is designed for robustness. The initial condensation is a classic pyrimidine synthesis. The subsequent hydrolysis uses strong acid, a standard method for converting nitriles to carboxylic acids. Careful temperature control is crucial during hydrolysis to prevent undesired side reactions, such as the hydrolysis of the amino groups themselves, a known possibility in diaminopyrimidine systems.[10]

Part A: Synthesis of 2,4-Diamino-5-cyanopyrimidine (Precursor)

- **Reagent Preparation:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal in

anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

- Guanidine Addition: To the cooled sodium ethoxide solution, add guanidine hydrochloride. A precipitate of sodium chloride will form.
- Condensation: To the guanidine solution, add 2-(ethoxymethylene)malononitrile dropwise. The reaction mixture is then heated to reflux for several hours until TLC or LC-MS analysis indicates the consumption of starting materials.
- Work-up and Isolation: After cooling, the reaction mixture is neutralized with an acid (e.g., acetic acid). The resulting precipitate is collected by filtration, washed with cold ethanol and water, and dried under vacuum to yield the crude 2,4-diamino-5-cyanopyrimidine.

Part B: Hydrolysis to **2,4-Diaminopyrimidine-5-carboxylic acid**

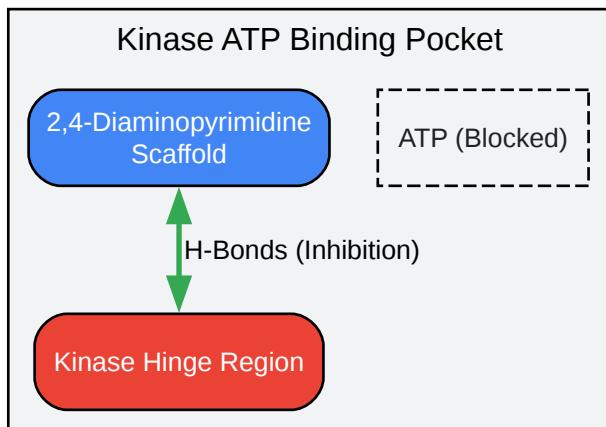
- Reaction Setup: Suspend the crude 2,4-diamino-5-cyanopyrimidine from Part A in a 6 M aqueous solution of hydrochloric acid (HCl) in a round-bottom flask fitted with a reflux condenser.
- Heating: Heat the mixture to reflux. The progress of the hydrolysis of the nitrile group should be monitored carefully by TLC or LC-MS.
 - Expert Note: The goal is to hydrolyze the nitrile to the carboxylic acid. Prolonged heating at high temperatures can lead to the unwanted hydrolysis of the C4-amino group to a carbonyl, yielding the 2-amino-4-oxopyrimidine isomer.[10]
- Isolation and Purification: Once the reaction is complete, cool the solution in an ice bath. Adjust the pH to the isoelectric point (typically mildly acidic, pH 4-5) using a base like sodium hydroxide or ammonium hydroxide to precipitate the product.
- Final Purification: Collect the solid product by filtration. Wash thoroughly with cold deionized water to remove residual salts, followed by a wash with a cold organic solvent like ethanol or acetone. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol). Dry the final product under vacuum.

Mechanism of Action and Key Applications in Drug Discovery

The true value of **2,4-Diaminopyrimidine-5-carboxylic acid** lies in its utility as a versatile building block for pharmacologically active agents.

Core Mechanism: ATP-Competitive Kinase Inhibition

The 2,4-diaminopyrimidine scaffold is a highly effective ATP mimetic. It forms two key hydrogen bonds with the "hinge" region of the kinase active site, a short sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction occupies the same space as the adenine ring of ATP, physically blocking the enzyme from binding its substrate and carrying out its catalytic function.[1]



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